molecular formula C22H22N6O2 B2622377 1-(1,3-benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide CAS No. 2034200-82-1

1-(1,3-benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B2622377
CAS No.: 2034200-82-1
M. Wt: 402.458
InChI Key: JYIOAFIBFDSLMH-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a pyrazole ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazole and pyrazole intermediates, followed by their coupling with a pyrrolidine carboxamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(1,3-Benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine
  • 1,3-Benzoxazol-2-yl (1-methyl-1H-benzimidazol-2-yl)methyl sulfide
  • 1,3-Benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide

Uniqueness: 1-(1,3-Benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is unique due to its combination of benzoxazole, pyrazole, and pyrrolidine carboxamide moieties. This structural complexity provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-27-18(8-9-25-27)16-11-15(12-23-14-16)13-24-21(29)19-6-4-10-28(19)22-26-17-5-2-3-7-20(17)30-22/h2-3,5,7-9,11-12,14,19H,4,6,10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIOAFIBFDSLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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